4-Fluoro-2-(methylsulfonyl)phenylboronic acid
CAS No.: 1402238-31-6
Cat. No.: VC3051153
Molecular Formula: C7H8BFO4S
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402238-31-6 |
---|---|
Molecular Formula | C7H8BFO4S |
Molecular Weight | 218.02 g/mol |
IUPAC Name | (4-fluoro-2-methylsulfonylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Standard InChI Key | KAVXXYBTIPXTRQ-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O |
Introduction
Chemical Structure and Properties
4-Fluoro-2-(methylsulfonyl)phenylboronic acid features a phenyl ring substituted with a boronic acid group, a fluorine atom at the 4-position, and a methylsulfonyl group at the 2-position. This specific arrangement of functional groups gives the compound distinctive chemical and physical properties that make it valuable for various applications.
Basic Properties
The compound has the molecular formula C₇H₈BFO₄S and a molecular weight of approximately 218.01 g/mol. Its structure combines several important functional groups that contribute to its reactivity profile:
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A phenyl ring as the core structure
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A boronic acid moiety (B(OH)₂) directly attached to the aromatic ring
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A fluorine atom at the para position (4-position)
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A methylsulfonyl group (SO₂CH₃) at the ortho position (2-position)
Physical and Chemical Characteristics
The physical state of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is typically a crystalline solid. Its key identifiers include:
Property | Value |
---|---|
CAS Number | 1402238-31-6 |
Molecular Formula | C₇H₈BFO₄S |
Molecular Weight | 218.01 g/mol |
InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Canonical SMILES | B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O |
The arrangement of these functional groups influences the compound's electronic properties, with the electron-withdrawing fluorine and methylsulfonyl groups affecting the reactivity of the boronic acid functionality.
Synthesis and Preparation Methods
The synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid involves several chemical transformations. While the exact synthetic route may vary, common approaches follow established methods for preparing substituted phenylboronic acids.
Synthetic Routes
A typical synthetic route might involve the following sequence:
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Starting with 4-fluoro-2-nitrobenzene
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Reduction of the nitro group to an amine
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Sulfonylation using methylsulfonyl chloride
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Borylation using a suitable boron source
The final borylation step is crucial and often employs palladium-catalyzed reactions with bis(pinacolato)diboron or similar boron reagents. Drawing from the synthesis of related compounds, we can infer the reaction conditions for the borylation step:
Reagent | Role |
---|---|
Bis(pinacolato)diboron | Boron source |
Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst |
Potassium acetate | Base |
DMSO | Solvent |
90°C | Temperature |
Alternative Synthesis Approach
Based on information about similar compounds, an alternative synthetic approach might involve:
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Starting with 4-bromo-2-fluorothioanisole
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Oxidation with Oxone to produce 4-bromo-2-fluoro-1-methanesulfonyl-benzene
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Palladium-catalyzed borylation with bis(pinacolato)diboron
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Hydrolysis of the pinacol ester to yield the free boronic acid
This approach is similar to the synthesis of the related compound 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, which has been documented to achieve yields of approximately 80% .
Chemical Reactivity
The chemical behavior of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is largely determined by its boronic acid functionality, with modifications imposed by the electronic effects of the fluorine and methylsulfonyl substituents.
Types of Reactions
This compound participates in several important reaction types:
Suzuki-Miyaura Coupling
Perhaps the most significant application is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves:
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Oxidative addition of the aryl halide to the palladium catalyst
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Transmetalation with the boronic acid
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Reductive elimination to form the new carbon-carbon bond
Oxidation Reactions
The boronic acid group can be oxidized to form a phenol derivative, providing access to further functionalization pathways.
Nucleophilic Substitution
The fluorine atom at the 4-position can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles and bases.
Reaction Conditions and Reagents
Typical reaction conditions for Suzuki-Miyaura coupling with this compound include:
Component | Example |
---|---|
Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
Base | K₂CO₃ or K₃PO₄ |
Solvent | Toluene, THF, or dioxane/water mixtures |
Temperature | 70-100°C |
Time | 1-24 hours |
Applications in Organic Synthesis
The versatility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid makes it valuable in various synthetic contexts.
Building Block in Organic Synthesis
This compound serves as an important building block for the synthesis of complex organic molecules. The boronic acid functionality allows for controlled carbon-carbon bond formation through Suzuki-Miyaura coupling, while the fluorine and methylsulfonyl substituents provide sites for further functionalization or confer specific properties to the final products.
Pharmaceutical Intermediates
In pharmaceutical synthesis, this compound finds application as an intermediate in the preparation of drug candidates. The specific substitution pattern can contribute to the binding affinity, metabolic stability, or physicochemical properties of the target molecules.
Application | Advantage |
---|---|
Drug Discovery | Provides access to novel chemical space |
Structure-Activity Relationship Studies | Allows systematic modification of lead compounds |
Process Chemistry | Enables efficient synthesis of complex pharmaceuticals |
Biological Activity and Medicinal Applications
The biological properties of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and its derivatives have attracted attention in medicinal chemistry research.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The boronic acid moiety can form reversible covalent bonds with the active site serine residues of various enzymes, particularly serine proteases. This interaction mechanism has been explored in the development of therapeutic agents targeting protease-related diseases.
Cell Signaling Modulation
Research suggests that this compound can influence cell signaling pathways by modulating the activity of kinases. By affecting the phosphorylation status of target proteins, it potentially impacts downstream signaling events and cellular responses.
Anticancer Activity
Compounds structurally related to 4-Fluoro-2-(methylsulfonyl)phenylboronic acid have shown antiproliferative activity against specific cancer cell lines. For example, studies have demonstrated activity against prostate cancer cell lines such as LAPC-4. The table below summarizes some reported biological activities:
Biological Target | Effect | Potential Application |
---|---|---|
Serine Proteases | Inhibition | Enzyme-targeted therapies |
Protein Kinases | Modulation | Cell signaling regulation |
Cancer Cell Lines | Antiproliferation | Anticancer drug development |
Drug Delivery Systems
Innovative applications include the development of glucose-dependent insulin delivery systems. Research has explored conjugation with materials like chitosan to create systems where insulin release is modulated based on glucose concentration, showing promise for diabetes management.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and its activity is crucial for optimizing its applications.
Effect of Substituents
The fluorine atom at the 4-position and the methylsulfonyl group at the 2-position significantly influence the compound's properties:
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The electron-withdrawing fluorine enhances the acidity of the boronic acid and affects its reactivity in coupling reactions
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The methylsulfonyl group provides additional electron-withdrawing character and can participate in hydrogen bonding interactions
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Together, these substituents create a unique electronic environment that affects the compound's behavior in chemical and biological systems
Comparison with Similar Compounds
Comparing 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with structurally related compounds provides insight into the role of specific substituents:
Compound | Key Differences | Effect on Properties |
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4-Fluorophenylboronic acid | Lacks methylsulfonyl group | Reduced electron-withdrawing character, different reactivity profile |
2-(Methylsulfonyl)phenylboronic acid | Lacks fluorine atom | Modified electronic properties, different reactivity in coupling reactions |
3-Fluoro-4-(methylsulfonyl)phenylboronic acid | Different substitution pattern | Altered electronic distribution, different binding properties in biological systems |
Analytical Methods
Various analytical techniques are employed to characterize and study 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides detailed structural information about the compound. The fluorine atom introduces characteristic splitting patterns, while the boronic acid group shows distinctive signals in ¹¹B NMR.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups, including the B-O stretching vibrations of the boronic acid, the S=O stretching of the methylsulfonyl group, and the C-F stretching of the fluorine substituent.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and monitor reactions involving it.
Industrial Applications and Production
The commercial significance of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid extends to various industrial applications.
Scale-Up Considerations
Industrial production would likely adapt the laboratory-scale synthetic routes with modifications to enhance efficiency, yield, and safety. Key considerations include:
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Selection of more economical reagents where possible
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Optimization of reaction conditions for higher yields
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Implementation of continuous flow processes for improved scalability
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Development of purification methods suitable for larger quantities
Quality Control Parameters
Maintaining consistent quality is essential for industrial applications. Important quality control parameters include:
Parameter | Acceptable Range |
---|---|
Purity | ≥98% |
Moisture Content | ≤0.5% |
Residual Solvents | Within ICH guidelines |
Heavy Metal Content | ≤10 ppm |
Future Research Directions
Several promising areas for future research involving 4-Fluoro-2-(methylsulfonyl)phenylboronic acid can be identified.
Synthetic Applications
Further exploration of this compound in developing novel synthetic methodologies, particularly those involving selective functionalization of complex molecules.
Medicinal Chemistry
Investigation of new derivatives with enhanced biological activity or improved pharmacokinetic properties for potential therapeutic applications.
Materials Science
Exploration of applications in materials science, such as the development of sensors, catalysts, or functional materials leveraging the unique electronic properties of the compound.
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